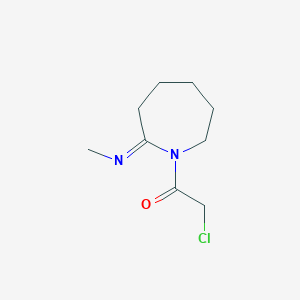
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been studied extensively for its potential use as an anti-cancer agent, as well as for its broader applications in the field of molecular biology.
Wirkmechanismus
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the enzyme from initiating transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has also been shown to have broader applications in the field of molecular biology. It has been used to study the role of RNA polymerase I transcription in various biological processes, including ribosome biogenesis, cell differentiation, and aging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone is its selectivity for RNA polymerase I transcription, which allows for specific targeting of cancer cells. However, it also has limitations, including potential toxicity and off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone. These include further studies on its anti-cancer properties, as well as its broader applications in the field of molecular biology. Additionally, there is potential for the development of new compounds based on the structure of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, which could have improved selectivity and efficacy.
Synthesemethoden
The synthesis of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone involves several steps, beginning with the reaction of 2-chloroacetyl chloride with 2-methyliminoazepane to form 2-chloro-1-(2-methyliminoazepan-1-yl)ethanone. This intermediate is then purified and subjected to further chemical reactions to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has been studied extensively for its potential use as an anti-cancer agent. It works by selectively inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
Eigenschaften
CAS-Nummer |
122600-26-4 |
|---|---|
Produktname |
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone |
Molekularformel |
C9H15ClN2O |
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
2-chloro-1-(2-methyliminoazepan-1-yl)ethanone |
InChI |
InChI=1S/C9H15ClN2O/c1-11-8-5-3-2-4-6-12(8)9(13)7-10/h2-7H2,1H3 |
InChI-Schlüssel |
CCYWRMMBRQQMHG-UHFFFAOYSA-N |
SMILES |
CN=C1CCCCCN1C(=O)CCl |
Kanonische SMILES |
CN=C1CCCCCN1C(=O)CCl |
Synonyme |
2H-Azepin-2-imine, 1-(chloroacetyl)hexahydro-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



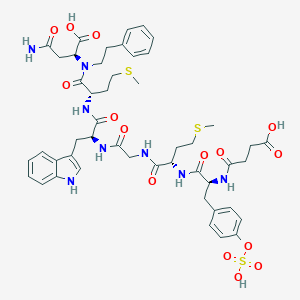
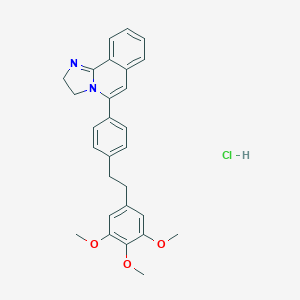
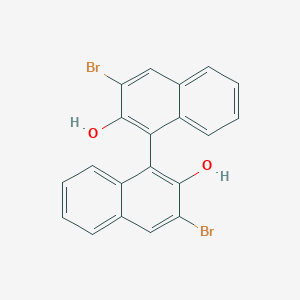
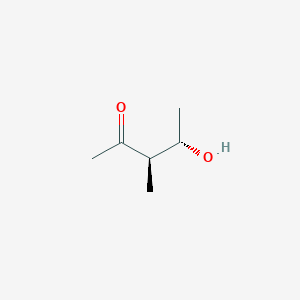
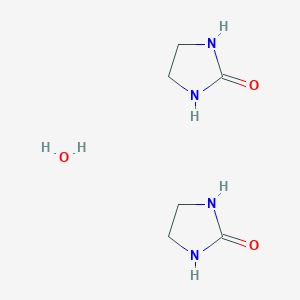

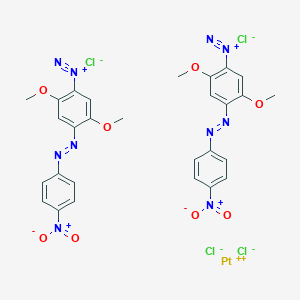
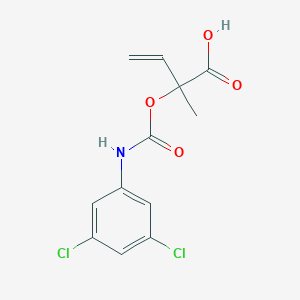
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
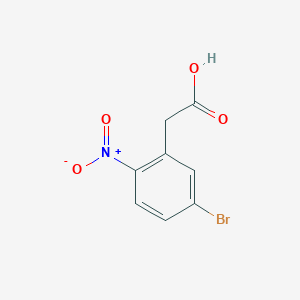
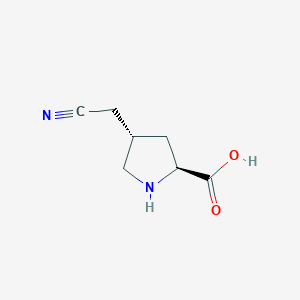
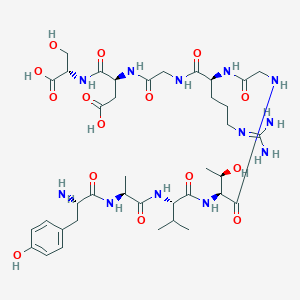

![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)